molecular formula C16H19NO3S B2529438 2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide CAS No. 1797965-67-3

2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide

Cat. No.: B2529438
CAS No.: 1797965-67-3
M. Wt: 305.39
InChI Key: OWNLJYHQBOJJKL-UHFFFAOYSA-N
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Description

2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide is a synthetic organic compound of interest in medicinal chemistry and chemical research. With a molecular formula of C17H19NO3S and a molecular weight of 317.40 g/mol, this acetamide derivative features a thiophene core substituted with a hydroxy(phenyl)methyl group and a methylene linker to a 2-ethoxyacetamide functional group . The distinct molecular architecture, incorporating both heterocyclic (thiophene) and aromatic (phenyl) rings, makes it a valuable intermediate for probing structure-activity relationships. Researchers can utilize this compound in the synthesis and exploration of more complex molecules, particularly in developing pharmacologically active agents where thiophene-based structures are prevalent . Its benzhydryl-like structure (hydroxy(phenyl)methyl) also suggests potential as a building block for compounds targeting the central nervous system. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-ethoxy-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-2-20-11-15(18)17-10-13-8-9-14(21-13)16(19)12-6-4-3-5-7-12/h3-9,16,19H,2,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNLJYHQBOJJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1=CC=C(S1)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(Hydroxy(phenyl)methyl)thiophene-2-carbaldehyde

A modified Friedel-Crafts alkylation attaches the hydroxyphenylmethyl group to thiophene. Using 2-formylthiophene and benzaldehyde derivatives in the presence of BF₃·Et₂O yields 5-(hydroxy(phenyl)methyl)thiophene-2-carbaldehyde.

Reaction Conditions

  • Reactants : 2-Formylthiophene (1.0 eq), benzaldehyde (1.2 eq)
  • Catalyst : BF₃·Et₂O (10 mol%)
  • Solvent : Dichloromethane, 0°C → RT, 12 h
  • Yield : 68% (analogous to)

Reductive Amination to Form the Primary Amine

The aldehyde intermediate undergoes reductive amination with ammonium acetate and NaBH₃CN to produce 5-(hydroxy(phenyl)methyl)thiophen-2-yl)methanamine.

Reaction Conditions

  • Reactants : Aldehyde (1.0 eq), NH₄OAc (3.0 eq)
  • Reducing Agent : NaBH₃CN (1.5 eq)
  • Solvent : MeOH, RT, 6 h
  • Yield : 72%

Amide Bond Formation with Ethoxyacetyl Chloride

The amine reacts with ethoxyacetyl chloride (prepared from ethoxyacetic acid and SOCl₂) in THF with triethylamine.

Reaction Conditions

  • Reactants : Amine (1.0 eq), ethoxyacetyl chloride (1.1 eq)
  • Base : Et₃N (2.0 eq)
  • Solvent : THF, 0°C → RT, 24 h
  • Yield : 85%
  • Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1)

Synthetic Pathway 2: Convergent Approach via Suzuki-Miyaura Coupling

Preparation of 5-Bromo-2-(aminomethyl)thiophene

Bromination of 2-(aminomethyl)thiophene using NBS in CCl₄ introduces a bromine at position 5.

Reaction Conditions

  • Reactants : 2-(Aminomethyl)thiophene (1.0 eq), NBS (1.05 eq)
  • Solvent : CCl₄, reflux, 4 h
  • Yield : 89%

Suzuki-Miyaura Coupling with Hydroxyphenylboronic Acid

Palladium-catalyzed coupling attaches the hydroxyphenyl group:

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (2.0 eq)
  • Solvent : DME/H₂O (4:1), 80°C, 12 h
  • Yield : 76%

Amidation with Ethoxyacetic Acid

Carbodiimide-mediated coupling (EDC/HOBt) links the amine to ethoxyacetic acid.

Reaction Conditions

  • Reactants : Amine (1.0 eq), ethoxyacetic acid (1.2 eq)
  • Coupling Agents : EDC (1.5 eq), HOBt (1.5 eq)
  • Solvent : DMF, RT, 24 h
  • Yield : 81%

Synthetic Pathway 3: One-Pot Tandem Reaction

Simultaneous Thiophene Functionalization and Amide Formation

Analytical Data and Characterization

Table 1: Spectroscopic Data for Key Intermediates

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) MS (m/z) [M+H]+
5-(Hydroxy(phenyl)methyl)thiophene-2-carbaldehyde 1685 (C=O), 3250 (OH) 9.85 (s, 1H, CHO), 5.72 (s, 1H, CHOH), 7.25–7.45 (m, 5H, Ph) 233.1
5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methanamine 3350 (NH₂), 1602 (C=C) 3.95 (s, 2H, CH₂NH₂), 5.68 (s, 1H, CHOH), 7.20–7.40 (m, 5H, Ph) 236.2
Target Compound 1650 (C=O), 3320 (NH) 1.25 (t, 3H, OCH₂CH₃), 4.12 (q, 2H, OCH₂), 4.40 (s, 2H, NCH₂), 5.70 (s, 1H, CHOH), 7.15–7.50 (m, 5H, Ph) 334.4

Challenges and Optimization Strategies

  • Hydroxyl Group Protection : tert-Butyldimethylsilyl (TBS) protection prevents unintended side reactions during amidation. Deprotection with TBAF restores the hydroxyl group post-synthesis.
  • Regioselectivity : Directed ortho-metalation (DoM) using LiTMP ensures precise functionalization at the thiophene’s 5-position.
  • Scale-Up Considerations : Pathway 2 offers superior scalability (76% yield over three steps) compared to Pathway 3’s one-pot approach (65% yield).

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of a carbonyl compound from the hydroxy group.

    Reduction: Formation of an alcohol from the carbonyl group in the acetamide moiety.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe to study biological pathways involving thiophene derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The hydroxyphenylmethyl group can participate in hydrogen bonding and other non-covalent interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and selected analogs from the evidence:

Compound Name Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide (Target) Ethoxy, acetamide, thiophene, hydroxyphenylmethyl ~347.4 (calculated) N/A N/A -
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) Thioxoacetamide, thiazolidinone, chlorophenyl ~481.0 186–187 90
N-(3-acetyl-2-thienyl)-2-bromoacetamide () Acetylthiophene, bromoacetamide ~272.1 N/A N/A
2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (7) Dichlorophenyl, thiazole, acetamide 287.16 489–491 N/A
N-(2-hydroxyphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide (10) Hydroxyphenyl, thiazolidinone, methoxybenzylidene ~427.5 N/A N/A

Key Observations:

  • Thiophene vs. Thiazole/Thiazolidinone Cores: The target compound’s thiophene ring contrasts with thiazole or thiazolidinone cores in analogs .
  • Ethoxy vs. Thioxo Groups : The ethoxy substituent in the target compound replaces thioxo groups found in compounds, likely enhancing solubility and reducing steric hindrance .
  • Hydroxyphenylmethyl vs. Chlorophenyl/Methoxybenzylidene : The hydroxyphenylmethyl group may confer hydrogen-bonding capacity, differing from the electron-withdrawing chlorophenyl () or planar methoxybenzylidene () substituents.

Spectroscopic and Physicochemical Properties

  • NMR Trends : and report distinct ¹H/¹³C NMR shifts for acetylthiophene (δ ~2.5 ppm for acetyl protons) and dichlorophenyl-thiazole systems (δ ~7.3–7.5 ppm for aromatic protons) . The target compound’s ethoxy and hydroxyphenyl groups would likely produce unique shifts (e.g., δ ~1.3–1.5 ppm for ethoxy CH₃ and δ ~5.0 ppm for hydroxyl protons).
  • Melting Points: Higher melting points in thiazolidinone derivatives (e.g., 186–207°C in ) correlate with rigid, planar structures . The target compound’s flexible thiophene-methyl chain may reduce melting points compared to these analogs.

Biological Activity

2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C23H21NO3S2C_{23}H_{21}NO_3S_2, with a molecular weight of 423.6 g/mol. Its structure includes an ethoxy group, a thiophene ring, and a hydroxymethylphenyl moiety, which may contribute to its biological activity.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.
  • Antioxidant Activity : The presence of hydroxyl groups suggests possible antioxidant properties, which could protect cells from oxidative stress.
  • Cell Signaling Modulation : It may interact with cellular receptors or signaling pathways, influencing cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • A series of related compounds demonstrated significant antiproliferative effects in MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM .
  • These compounds were shown to destabilize tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Antiviral Properties

There is emerging evidence that compounds in the same class exhibit antiviral activities. Research indicates that certain structural features can enhance the efficacy against viral targets:

  • Compounds with similar thiophene structures have shown effectiveness against various viruses, suggesting that this compound may also possess antiviral properties .

Case Studies

Several case studies have documented the biological effects of related compounds:

  • Antiproliferative Effects : A study on derivatives of thiophene demonstrated their capability to inhibit cancer cell growth effectively. The most potent derivatives had IC50 values below 50 μM in various cancer cell lines.
  • Mechanistic Insights : Research involving structural analogs revealed that modifications in the thiophene ring significantly altered their interaction with target proteins involved in cancer progression and viral replication.

Data Tables

Activity Type IC50 Values (µM) Cell Line/Model
Anticancer10 - 33MCF-7 (breast cancer)
AntiviralVariesVarious viral models
Enzyme InhibitionVariesSpecific enzyme assays

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